molecular formula C20H36O5 B156275 13,14-Dihydro-PGE1 CAS No. 19313-28-1

13,14-Dihydro-PGE1

Cat. No. B156275
CAS RN: 19313-28-1
M. Wt: 356.5 g/mol
InChI Key: DPOINJQWXDTOSF-DODZYUBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-Dihydro-PGE1 (13,14-DH-PGE1) is a biologically active derivative of prostaglandin E1 (PGE1). It has been shown to have comparable effects to PGE1 in various physiological and pathological contexts. For instance, 13,14-DH-PGE1 has been demonstrated to decrease low-density lipoprotein (LDL) influx into the aortic wall of rabbits, suggesting a beneficial role in vascular wall lipid metabolism . Additionally, its formation during intravenous infusion of PGE1 in newborns with ductus arteriosus-dependent congenital heart disease indicates that it contributes to the pharmacological effects of PGE1 . Moreover, 13,14-DH-PGE1 has been implicated in reducing mitotic activity induced by corticosteroid administration, indicating its potential antimitotic properties .

Synthesis Analysis

The synthesis of 13,14-DH-PGE1 and its labelled derivatives has been explored using both chemical and enzymatic methods. For example, isotopically labelled compounds such as [1,1-18O2]-13,14-dihydro-15-keto-PGE1 have been synthesized for use as internal standards in analytical studies, demonstrating the utility of these derivatives in the quantitation of endogenous compounds in biological fluids .

Molecular Structure Analysis

The molecular structure of 13,14-DH-PGE1 and its related compounds has been studied extensively. The stability of these molecules can be influenced by factors such as pH, temperature, and the presence of proteins like albumin. For instance, 13,14-dihydro-15-keto-PGE2 can undergo dehydration to form 13,14-dihydro-15-keto-PGA2 or cyclize into 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 under certain conditions . These structural changes are important as they affect the biological activity and detection of these compounds.

Chemical Reactions Analysis

The chemical reactions involving 13,14-DH-PGE1 are complex and can lead to the formation of various biologically active and inactive products. The enzymatic conversion of 13,14-dihydro-15-keto-PGF2 alpha to 13,14-dihydro-PGF2 alpha in the ovarian cytosol of rats is one such reaction, suggesting a role in drug metabolism within the female reproductive system . Additionally, the chemical instability of related compounds like 15-keto-13,14-dihydro-PGE2 has been a challenge for assay reliability, leading to the suggestion of using more stable degradation products for measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of 13,14-DH-PGE1 and its metabolites are critical for understanding their function and for developing reliable assays. The stability of these compounds is highly dependent on environmental conditions, and their interactions with proteins can significantly alter their degradation pathways. For example, albumin can accelerate the decomposition of 13,14-dihydro-15-keto-PGE2 and promote the formation of bicyclo rearrangement products . These properties are essential for the accurate quantification and assessment of the biological relevance of 13,14-DH-PGE1 and its derivatives.

Scientific Research Applications

Cancer Research and Bioactive Lipids

13,14-Dihydro-PGE1 has been implicated in research studying bioactive lipids in cancer, particularly in non-small cell lung cancer (NSCLC). A study revealed that the down-regulation of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in NSCLC contributes to the accumulation of multiple bioactive lipids, including 13,14-Dihydro-PGE1. This finding is significant as it links the metabolic inactivation of prostaglandins to cancer progression, emphasizing the role of bioactive lipids in tumorigenesis (Hughes et al., 2008).

Reproductive Health Monitoring

In veterinary science, 13,14-Dihydro-PGE1 has been used as a marker for monitoring reproductive health in postpartum buffaloes. A specific enzymeimmunoassay (EIA) for 13,14-Dihydro-PGE1 was validated and used to assess reproductive disorders. This study highlighted the potential of using 13,14-Dihydro-PGE1 concentrations as a biomarker for postpartum reproductive health in buffaloes, linking prostaglandin metabolism to reproductive biology (Mishra & Prakash, 2005).

Inflammatory and Immune Responses

Research on 13,14-Dihydro-PGE1 also extends to inflammatory and immune responses. A study investigating the inhibition of STAT3 signaling by prostaglandin E2 derivatives found that 13,14-Dihydro-15-keto PGE2, a non-electrophilic analogue of 15-keto PGE2, failed to inhibit the phosphorylation, dimerization, and nuclear translocation of STAT3, suggesting that the α,β-unsaturated carbonyl moiety is crucial for the suppression of STAT3 signaling (Lee et al., 2017).

Lipid Metabolism and Peroxisome Proliferator-activated Receptor γ Activation

A novel gene encoding 15-oxoprostaglandin-Δ13-reductase (PGR-2), which catalyzes the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2, was identified. The expression of PGR-2 is up-regulated in adipose tissue and plays a role in lipid metabolism, suggesting a link between 13,14-Dihydro-PGE1 and metabolic regulation (Chou et al., 2007).

Anti-inflammatory and Anti-neoplastic Activities

13,14-Dihydro-PGE1 is also part of the cyclopentenone prostaglandin family, which includes various compounds known for their potent anti-inflammatory, anti-neoplastic, and anti-viral activities. These activities result from the interaction of cyclopentenone prostaglandins with cellular target proteins, emphasizing the therapeutic potential of these compounds (Straus & Glass, 2001).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-DODZYUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317965
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13,14-Dihydro-PGE1

CAS RN

19313-28-1
Record name Dihydro-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19313-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-PGE1
Reactant of Route 2
13,14-Dihydro-PGE1
Reactant of Route 3
13,14-Dihydro-PGE1
Reactant of Route 4
13,14-Dihydro-PGE1
Reactant of Route 5
13,14-Dihydro-PGE1
Reactant of Route 6
13,14-Dihydro-PGE1

Citations

For This Compound
163
Citations
M Hayashi, T Tanouchi - The Journal of Organic Chemistry, 1973 - ACS Publications
The syntheses of ll-dehydro-13, 14-dihydro-PGEi (9b) and PGD2 (6b) was achieved from diols 8 or 4, respectively. Sir: The formation of the triketo acid 2a by oxidation of PGEi (la) with …
Number of citations: 27 pubs.acs.org
BA Peskar, WH Hesse, W Rogatti, C Diehm… - Prostaglandins, 1991 - Elsevier
Formation of 13,14-dihydro-prostaglandin (PG) E 1 during intravenous infusions of PGE 1 in patients with peripheral arterial occlusive disease was investigated. Using both high …
Number of citations: 43 www.sciencedirect.com
A Leonhardt, H Schweer, D Wolf… - British journal of …, 1992 - Wiley Online Library
Plasma concentrations of prostaglandin (PG) E1 (12‐150, median 25 pg ml‐ 1) and 13,14‐dihydro‐PGE1 (3‐62, median 45.5 pg ml‐1) were measured by gas chromatography‐mass …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
P Ney, M Braun, C Szymanski, L Bruch, K Schrör - Eicosanoids, 1991 - europepmc.org
The actions of the in vivo metabolite of PGE1, 13, 14-dihydro-PGE1 (PGE0), on platelet and neutrophil (PMN) function and vessel tone were studied in vitro. PGE0 inhibited aggregation, …
Number of citations: 37 europepmc.org
H Sinzinger, I Virgolini, G Lupattelli… - Prostaglandin E1: New …, 1991 - Springer
The accumulation of lipids and in particular cholesterol esters in the arterial wall is a well-known feature of the atherogenetic process. This mechanism was proposed for the first time in …
Number of citations: 4 link.springer.com
H Sinzinger, I Neumann, J O'Grady, W Rogatti… - Prostaglandins & other …, 1998 - Elsevier
Prostaglandin (PG) E 1 has been shown to induce arterial thromboresistance in experimental animals and in man. It is known to be degraded invivo to metabolites which have …
Number of citations: 5 www.sciencedirect.com
A Leonhardt, M Krauss, U Gieler… - British Journal of …, 1997 - academic.oup.com
Immunological and biochemical alterations in atopic dermatitis have been attributed to a deficient conversion of omega‐6 fatty acids (ie linoleic acid, gamma‐linolenic acid, and dihomo‐…
Number of citations: 23 academic.oup.com
P Ney, M Braun, C Szymanski, K Schrör - Prostaglandin E1: New aspects …, 1991 - Springer
Since Kloeze [13] demonstrated that prostaglandin E 1 (PGE 1 ) inhibits platelet aggregation, its role as a regulator of platelet activity has been extensively studied. Additionally, this …
Number of citations: 3 link.springer.com
D Pallapies, BA Peskar - Thrombosis research, 1993 - Elsevier
We have investigated the effects of PGE 1 , 15-keto-PGE 1 , 15-keto-13,14-dihydro-PGE 1 and 13,14-dihydro-PGE 1 on inhibition of human platelet aggregation by rat peritoneal …
Number of citations: 41 www.sciencedirect.com
H Sinzinger, I Virgolini, SR Li, A Gerakakis… - Journal of …, 1993 - europepmc.org
In a total of 48 male rabbits, the influence of PGE1 and its metabolite, 13, 14-dihydro-PGE1, on the liver LDL receptor was examined in vivo. One-half of the animals were fed a 1% …
Number of citations: 8 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.